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Compound of Interest

Dimethyl 4-chloropyridine-2,6-
Compound Name:
dicarboxylate

Cat. No. B188069

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl 4-chloropyridine-2,6-dicarboxylate (CAS No: 5371-70-0). Due to the limited
availability of public experimental spectra, this document combines reported data for closely
related analogs with expected spectral characteristics based on the compound's structure. It
serves as a valuable resource for the identification, characterization, and quality control of this
important synthetic intermediate.

Overview of Spectroscopic Data

The structural confirmation and purity assessment of Dimethyl 4-chloropyridine-2,6-
dicarboxylate rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While full experimental datasets are
not consistently available in the public domain, the following tables summarize the expected
and observed spectral data based on available information for analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Quantitative *H and 13C NMR data for Dimethyl 4-chloropyridine-2,6-dicarboxylate are not
readily available in public spectral databases. The following table presents expected chemical
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shifts (&) in ppm relative to tetramethylsilane (TMS). These predictions are based on the
analysis of similar pyridine dicarboxylate derivatives and the known effects of substituents on
the pyridine ring.

IH NMR

(Expected) o (ppm) Multiplicity Integration Assignment
Pyridine-H ~8.2-8.5 S 2H H-3, H-5
Methoxy-H ~4.0 s 6H 2 x -OCHs
13C NMR (Expected) o (ppm) Assignment

Carbonyl ~164-166 C=0

Pyridine C-ClI ~150-152 C-4

Pyridine C-COOCH:;s ~148-150 C-2,C-6

Pyridine C-H ~125-128 C-3,C-5

Methoxy ~53-55 -OCHs

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of Dimethyl 4-chloropyridine-2,6-dicarboxylate is expected to show
characteristic absorption bands corresponding to its functional groups. The data presented
below is based on typical values for aromatic esters and chlorinated pyridines.
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Expected Wavenumber

Vibrational Mode Intensity
(cm™)

C=0 Stretch (Ester) ~1720-1740 Strong
C=C/C=N Stretch (Aromatic )

) ~1560-1600 Medium-Strong
Ring)
C-O Stretch (Ester) ~1250-1300 Strong
C-CI Stretch ~700-800 Medium-Strong
C-H Stretch (Aromatic) ~3000-3100 Medium-Weak
C-H Stretch (Methyl) ~2850-2960 Medium-Weak

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of the compound. For Dimethyl 4-chloropyridine-2,6-dicarboxylate (Molecular

Formula: CoHsCINOa), the expected mass-to-charge ratios (m/z) are as follows.

lon Expected m/z Notes
[M]*+ 229.01 Molecular ion (for 3°Cl isotope)

Protonated molecular ion (for
[M+H]*+ 230.02 _

35Cl isotope)

Sodium adduct (for 35Cl
[M+Na]* 252.00 _

isotope)

Due to the presence of the 3’Cl

) isotope (approximately 32% of

Isotopic Peak [M+2]*+ 231.01

the abundance of the 3>Cl

peak).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses, based on

standard practices for similar organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of Dimethyl 4-chloropyridine-2,6-
dicarboxylate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a
5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal

standard (& = 0.00 ppm).

Instrumentation: *H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz NMR
spectrometer.

IH NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a
spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-
to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a
spectrum with singlets for each carbon atom. A wider spectral width (e.g., 200-220 ppm) is
required. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely
ground in an agate mortar with about 100-200 mg of dry, IR-grade potassium bromide (KBr).
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample
pellet is then placed in the sample holder, and the spectrum is recorded, typically in the
range of 4000-400 cm~1. The final spectrum is presented in terms of transmittance or
absorbance.

Mass Spectrometry (MS)
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o Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount
(e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile.

 Instrumentation: An electrospray ionization (ESI) source coupled with a quadrupole, time-of-
flight (TOF), or ion trap mass analyzer is commonly used.

o Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography (LC) system. For positive ion mode, typical ESI source
parameters might include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a
source temperature of 100-150°C. The mass spectrum is acquired over a relevant m/z range
(e.g., 50-500).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthetic organic compound like Dimethyl 4-chloropyridine-2,6-dicarboxylate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

« To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl 4-chloropyridine-2,6-
dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188069#spectroscopic-data-for-dimethyl-4-
chloropyridine-2-6-dicarboxylate-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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